molecular formula C19H17N5O2S B2959074 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-46-3

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2959074
M. Wt: 379.44
InChI Key: CYOHWTWRTDFYMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common reactions in the synthesis of similar compounds include coupling reactions, cyclizations, and functional group interconversions .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the indole and triazine rings might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability under various conditions would be determined through a series of standard laboratory tests .

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest, due to its structural complexity involving a thieno[3,2-d][1,2,3]triazin-4(3H)-one core attached to a piperidine and indole moiety, has not been directly referenced in available literature. However, research on structurally related compounds provides insights into potential applications in the synthesis of new hybrid molecules and their biological activities. For instance, hybrid molecules with 1,3,5-triazine and various pharmacophore fragments, including indoline or piperidine, have been synthesized and are promising for studying their biological actions, such as anticoagulant activity due to their inhibitory effect on blood coagulation factors Xa (ChemChemTech, 2023).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of compounds incorporating indole and triazole scaffolds, along with piperidine, morpholine, or piperazine moieties, have been reported. These compounds show significant antimalarial and anticancer activities, underscoring the potential of structurally similar compounds for medicinal applications (Organic Preparations and Procedures International, 2017).

Moreover, compounds featuring a piperazine-2,6-dione structure and derivatives thereof, upon condensation with 1H-indole-2-carboxylic acid, have shown good anticancer activity against various cancer cell lines, suggesting the therapeutic potential of related compounds (Medicinal Chemistry Research, 2013).

Photochromic and Electronic Properties

Research into the photochromic properties of spiro[indoline-naphthaline]oxazine derivatives, including those with piperidine moieties, reveals their significant potential in the development of photo-responsive materials, which could extend to the compound if similar structural features influence its properties (Journal of Molecular Structure, 2015).

Fluorination Effects on Pharmacokinetics

The effects of fluorination on pharmacokinetic profiles have been studied, particularly for compounds with piperidine and piperazine backbones. Fluorinated derivatives exhibit improved oral absorption and bioavailability, suggesting that modifications to similar compounds could enhance their medicinal value (Journal of medicinal chemistry, 1999).

Safety And Hazards

The safety and hazards associated with this compound would be assessed through toxicology studies. This could include in vitro tests (e.g., on isolated cells) and in vivo tests (e.g., on laboratory animals) .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its mechanism of action, and assessing its safety profile. If it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(16-11-12-3-1-2-4-14(12)20-16)23-8-5-13(6-9-23)24-19(26)17-15(21-22-24)7-10-27-17/h1-4,7,10-11,13,20H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHWTWRTDFYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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